molecular formula C2H7NO2 B1280057 Ammonium-15N acetate CAS No. 86451-35-6

Ammonium-15N acetate

Cat. No.: B1280057
CAS No.: 86451-35-6
M. Wt: 78.08 g/mol
InChI Key: USFZMSVCRYTOJT-IEOVAKBOSA-N
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Description

Ammonium-15N acetate is a nitrogen-15 labeled compound with the molecular formula CH3CO215NH4. It is a stable isotope-labeled reagent widely used in various scientific research fields. The compound is characterized by its high isotopic purity, typically around 98 atom percent 15N . The presence of the nitrogen-15 isotope makes it particularly valuable for studies involving nitrogen metabolism and nitrogen cycle tracing.

Mechanism of Action

Target of Action

Ammonium-15N acetate is a nitrogen-15 labeled reagent . It is primarily used as a catalyst, building block, or to analyze ammonium acetate in food additives or pharmaceutical applications .

Biochemical Pathways

This compound can be used to study various biochemical pathways involving nitrogen. For instance, it has been used in studies of nitrate and nitrite reduction to ammonia and nitrous oxide by E. coli . The 15N label allows researchers to track the movement of nitrogen through these pathways and understand the mechanisms of these reactions.

Biochemical Analysis

Biochemical Properties

Ammonium-15N acetate plays a crucial role in various biochemical reactions. It is often used as a nitrogen source in metabolic studies, where it interacts with enzymes such as glutamine synthetase and glutamate dehydrogenase. These enzymes are involved in the assimilation of ammonium into amino acids, which are essential building blocks of proteins. The interaction between this compound and these enzymes facilitates the incorporation of the nitrogen-15 isotope into amino acids, allowing researchers to study nitrogen metabolism in detail .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In studies involving microalgae such as Chlorella vulgaris, this compound has been shown to affect the synthesis of pigments, proteins, soluble sugars, and lipids. Low concentrations of this compound promote protein synthesis, while higher concentrations can inhibit the synthesis of soluble sugars . These effects highlight the compound’s role in regulating cellular metabolism and its potential impact on cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with various biomolecules. It can act as a substrate for enzymes involved in nitrogen metabolism, leading to the incorporation of the nitrogen-15 isotope into metabolic intermediates and end products. This process allows researchers to study the dynamics of nitrogen assimilation and transformation within cells. Additionally, this compound can influence gene expression by altering the availability of nitrogen, which is a key regulator of gene transcription in many organisms .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can impact its long-term effects on cellular function. For example, the compound’s stability in solution can affect its availability for uptake by cells, while its degradation products can influence cellular metabolism. Long-term studies have demonstrated that this compound can have sustained effects on nitrogen metabolism, highlighting the importance of considering temporal factors in experimental design .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Low doses of the compound are generally well-tolerated and can be used to study nitrogen metabolism without causing adverse effects. Higher doses can lead to toxic effects, including disruptions in nitrogen balance and metabolic disturbances. Studies have shown that there are threshold effects for this compound, with higher doses leading to more pronounced changes in metabolic pathways and potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the urea cycle and amino acid biosynthesis. It interacts with enzymes such as carbamoyl phosphate synthetase and ornithine transcarbamylase, which are involved in the conversion of ammonium to urea. Additionally, this compound can be incorporated into amino acids through the action of glutamine synthetase and glutamate dehydrogenase. These interactions highlight the compound’s role in nitrogen metabolism and its importance in studying metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via ammonium transporters and distributed to different cellular compartments. The compound can also interact with binding proteins that facilitate its transport and localization within cells. Studies have shown that this compound can accumulate in specific tissues, such as the liver and kidneys, where it plays a role in nitrogen metabolism .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound can be localized to specific cellular compartments, such as the cytoplasm and mitochondria, where it participates in metabolic reactions. Additionally, this compound can be targeted to specific organelles through post-translational modifications and targeting signals. These localization patterns are important for understanding the compound’s role in cellular metabolism and its potential effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium-15N acetate can be synthesized by reacting acetic acid with ammonium-15N hydroxide. The reaction is typically carried out under controlled conditions to ensure high isotopic purity. The general reaction is as follows:

CH3COOH+15NH4OHCH3CO215NH4+H2OCH3COOH + 15NH4OH \rightarrow CH3CO215NH4 + H2O CH3COOH+15NH4OH→CH3CO215NH4+H2O

The reaction is exothermic and should be conducted at a temperature range of 20-25°C to prevent decomposition of the product .

Industrial Production Methods: In industrial settings, this compound is produced by a similar method but on a larger scale. The process involves the careful handling of isotopically labeled reagents to maintain the desired isotopic enrichment. The product is then purified through crystallization and dried to obtain a high-purity solid .

Chemical Reactions Analysis

Types of Reactions: Ammonium-15N acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ammonium-15N acetate is extensively used in scientific research due to its isotopic labeling. Some key applications include:

Comparison with Similar Compounds

Uniqueness: Ammonium-15N acetate is unique due to its specific labeling with nitrogen-15 and its versatility in various chemical reactions. Its ability to act as both a nucleophile and a base makes it valuable in synthetic chemistry. Additionally, its high isotopic purity ensures accurate and reliable results in research applications .

Properties

IUPAC Name

acetic acid;azane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3/i;1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFZMSVCRYTOJT-IEOVAKBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.[15NH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90491504
Record name Acetic acid--(~15~N)ammonia (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90491504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

78.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86451-35-6
Record name Acetic acid--(~15~N)ammonia (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90491504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 86451-35-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

N1-{4-[4-amino-1-(4-piperidyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl}-2-fluoro-4-(trifluoromethyl)benzamide (100 g, 0.189 mmol), 2-bromoethyl methyl ether (20 uL, 0.208 mmol) and potassium carbonate (52 mg, 0.378 mmol) was mixed in DMF (2 mL). The mixture was heated at 65° C. overnight. The crude mixture was purified by reverse phase preparative HPLC (Rainin HPLC, Column: Thermoquest, hyperprep HS C18, 8 um, 250×21.2 mm. Eluents: 5% B/A to 100% B/A in 25 min. (B: acetonitrile, A: 50 mM ammonia acetate buffer, pH 4.5), 21 mL/min.) to give N1-(4-{4-amino-1-[1-(2-methoxyethyl)-4-piperidyl]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-methoxyphenyl)-2-fluoro-4-(trifluoromethyl)benzamide, acetate salt (75 mg, 68%). 1H NMR (DMSO-d6) δ 1.90 (m, 2H), 2.22 (m, 4H), 2.54 (m, 2H), 3.02 (m, 2H), 3.26 (s, 3H), 3.46 (m, 2H), 3.94 (m, s, 3H), 4.66 (m, 1H), 7.30 (d, J=8.19 Hz, 1H), 7.34 (s, 1H), 7.74 (d, J=7.84 Hz, 1H), 7.90 (d, J=10.33 Hz, 1H), 7.99 (m, 1H), 8.24 (s, 1H), 8.30 (d, J=8.23 Hz, 1H), 9.89 (s, 1H). LCMS (Thermoquest AQA single Quad MS, Finnigan HPLC-Column: Genesis, C18, 3 um, 33×4.6 mm. Eluents: 30% B/A to 95% B/A in 4.5 min. (B: acetonitrile, A: 50 mM ammonia acetate buffer, pH 4.5), 0.8 mL/min.): MH+=587.2, Rt=2.17 min.
Name
N1-{4-[4-amino-1-(4-piperidyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl}-2-fluoro-4-(trifluoromethyl)benzamide
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
20 μL
Type
reactant
Reaction Step One
Quantity
52 mg
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

N1-{4-[4-amino-1-(4-piperidyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl}-2-fluoro-4-(trifluoromethyl)benzamide (100 g, 0.189 mmol), 2-bromoacetamide (28 mg, 0.208 mmol) and cesium carbonate (123 mg, 0.378 mmol) was mixed in DMF (2 mL). The mixture was stirred at room temperature overnight. The crude mixture was purified by reverse phase preparative HPLC (Rainin HPLC, Column: Thermoquest, hyperprep HS C18, 8 um, 250×21.2 mm. Eluents: 5% B/A to 100% B/A in 25 min. (B: acetonitrile, A: 50 mM ammonia acetate buffer, pH 4.5), 21 mL/min.) to give N1-(4-{4-amino-1-[1-(2-amino-2-oxoethyl)-4-piperidyl]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-methoxyphenyl)-2-fluoro-4-(trifluoromethyl)benzamide, acetate salt (70 mg, 63%). 1H NMR (DMSO-d6) δ 1.90 (m, 5H), 2.34 (m, 4H), 2.93 (s, 2H), 2.99 (m, 2H), 3.94 (s, 3H), 4.69 (m, 1H), 7.12 (s, 1H), 7.25 (s, 1H), 7.30 (d, J=8.15 Hz, 1H), 7.34 (s, 1H), 7.75 (d, J=8.15 Hz, 1H), 7.87 (d, J=10.30 Hz, 1H), 7.99 (m, 1H), 8.25 (s, 1H), 8.31 (d, J=8.14 Hz, 1H), 9.90 (s, 1H). LCMS (Thermoquest AQA single Quad MS, Finnigan HPLC-Column: Genesis, C18, 3 um, 33×4.6 mm. Eluents: 30% B/A to 95% B/A in 4.5 min. (B: acetonitrile, A: 50 mM ammonia acetate buffer, pH 4.5), 0.8 mL/min.): MH+=587.2, Rt=2.17 min.
Name
N1-{4-[4-amino-1-(4-piperidyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl}-2-fluoro-4-(trifluoromethyl)benzamide
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
28 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
123 mg
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

n-Butylithum (1.34M, 3.0 mL, 4 mmol) was added slowly to a mixture of 1H-benzo[d]imidazol-1-ylmethanol (296 mg, 2.0 mmol) in THF (9.0 mL) at −78° C. The reaction mixture was allowed to warm up to −20° C. and kept at −20° C. for 30 minutes then cooled back to −78° C. cis-4-{4-amino-1-[4-(4-methylpiperazino)cyclohexyl]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}benzaldehyde (420 mg, 1 mmol) in THF (5 mL) was added slowly. After 20 minutes, the dry ice bath was removed and the reaction mixture was stirred at room temperature overnight. Saturated ammonium chloride solution was added followed by ether. The layers were separated and the aqueous layer was neutralized with sodium hydroxide (1.0N) and extracted with dichloromethane. The organic layer was washed with brine, dried over MgSO4, filtered and evaporated. The residue was first purified by flash column chromatography using dichloromethane/methanol (95:5 to 85:15) as mobile phase then by reverse phase preparative HPLC (Rainin HPLC, Column: Thermoquest, hyperprep HS C18, 8 um, 250×21.2 mm. Eluents: 5% B/A to 100% B/A in 25 min. (B: acetonitrile, A: 50 mM ammonia acetate buffer, pH 4.5), 21 mL/min.) to give cis-(4-{4-amino-1-[4-(4-methylpiperazino)cyclohexyl]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}phenyl)(1H-benzo[d]imidazol-2-yl)methanol (2 mg, 0.4%). 1H NMR (CDCl3) δ 1.68 (m, 2H), 1.81 (m, 2H), 2.01 (m, 2H), 2.13 (m, 2H), 2.33 (s, 3H), 2.42 (m, 2H), 2.64 (m, 7H), 4.68 (bs, 3H), 4.93 (m, 1H), 5.77 (bs, 2H), 6.06 (s, 1H), 7.20 (m, 2H), 7.52 (m, 2H), 7.58 (m, 4H), 8.32 (s, 1H). LCMS (Thermoquest AQA single Quad MS, Finnigan HPLC-Column: Genesis, C18, 3 um, 33×4.6 mm. Eluents: 30% B/A to 95% B/A in 4.5 min. (B: acetonitrile, A: 50 mM ammonia acetate buffer, pH 4.5), 0.8 mL/min.): MH+=538.3, Rt=3.80 min.
Quantity
296 mg
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
cis-4-{4-amino-1-[4-(4-methylpiperazino)cyclohexyl]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}benzaldehyde
Quantity
420 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

trans-3-Iodo-1-[4-(4-methylpiperazino)cyclohexyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (200 mg, 0.453 mmol), 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-1H-benzo[d]imidazole (303 mg, 0.906 mmol), palladium tetrakistriphenyphosphine (0.31 mg, 0.027 mmol) and sodium carbonate (155 mg, 1.09 mmol) were mixed with ethylene glycol dimethyl ether (5 mL) and water (2.5 mL). The reaction mixture was heated at reflux overnight under nitrogen. The solvent was removed and the residue was purified by reverse phase preparative HPLC (Rainin HPLC, Column: Thermoquest, hyperprep HS C18, 8 um, 250×21.2 mm. Eluents: 5% B/A to 100% B/A in 25 min. (B: acetonitrile, A: 50 mM ammonia acetate buffer, pH 4.5), 21 mL/min.) to give trans-3-[4-(1H-benzo[d]imidazol-1-ylmethyl)-3-methoxyphenyl]-1-[4-(4-methylpiperazino)cyclohexyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (35 mg, 15%). 1H NMR (DMSO-d6) δ 1.46 (m, 2H), 1.95 (m, 10H), 2.13 (s, (3H), 2.32 (m, 5H), 4.62 (m, 1H), 5.78 (s, 2H), 7.22 (m, 2H), 7.49 (m, 2H), 7.62 (m, 4H), 8.22 (s, 1H), 8.44 (s, 1H). LCMS (Thermoquest AQA single Quad MS, Finnigan HPLC-Column: Genesis, C18, 3 um, 33×4.6 mm. Eluents: 30% B/A to 95% B/A in 4.5 min. (B: acetonitrile, A: 50 mM ammonia acetate buffer, pH 4.5), 0.8 mL/min.): MH+=522.3, Rt=0.82 min.
Name
trans-3-Iodo-1-[4-(4-methylpiperazino)cyclohexyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Quantity
200 mg
Type
reactant
Reaction Step One
Name
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-1H-benzo[d]imidazole
Quantity
303 mg
Type
reactant
Reaction Step One
[Compound]
Name
palladium tetrakistriphenyphosphine
Quantity
0.31 mg
Type
reactant
Reaction Step One
Quantity
155 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonium-15N acetate
Reactant of Route 2
Ammonium-15N acetate
Reactant of Route 3
Ammonium-15N acetate
Reactant of Route 4
Ammonium-15N acetate
Reactant of Route 5
Ammonium-15N acetate
Reactant of Route 6
Ammonium-15N acetate

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